molecular formula C13H9N3O3 B12494422 5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B12494422
M. Wt: 255.23 g/mol
InChI Key: DWSGANAZDKXCMW-UHFFFAOYSA-N
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Description

5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a hydroxyphenyl carbonyl group attached at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . Another approach involves the use of amorphous carbon-supported sulfonic acid as a catalyst, which provides the desired product with moderate to good yields under room temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted pyrazolopyridines, which can have enhanced biological activities and improved pharmacokinetic properties.

Scientific Research Applications

5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-hydroxyphenyl)carbonyl]-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is unique due to the presence of the hydroxyphenyl carbonyl group, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties. This makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

5-(2-hydroxybenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C13H9N3O3/c17-10-4-2-1-3-8(10)11(18)7-5-9-12(14-6-7)15-16-13(9)19/h1-6,17H,(H2,14,15,16,19)

InChI Key

DWSGANAZDKXCMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC3=C(NNC3=O)N=C2)O

Origin of Product

United States

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